4-((3-Methylbenzyl)thio)pentan-2-one
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Overview
Description
4-((3-Methylbenzyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a thioether group attached to a pentan-2-one backbone, with a 3-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 3-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylbenzyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methylbenzyl)thio)butan-2-one
- 4-((3-Methylbenzyl)thio)hexan-2-one
- 4-((3-Methylbenzyl)thio)pentan-3-one
Uniqueness
4-((3-Methylbenzyl)thio)pentan-2-one is unique due to its specific substitution pattern and the presence of both a thioether and a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]pentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-5-4-6-13(7-10)9-15-12(3)8-11(2)14/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
MXENYRBAHJNLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC(C)CC(=O)C |
Origin of Product |
United States |
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